molecular formula C33H30FNO4 B016979 2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide CAS No. 1020719-43-0

2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide

Cat. No. B016979
M. Wt: 528.6 g/mol
InChI Key: AAWVPWXNZXRMJI-KVKRPVSRSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules often involves catalytic processes and the formation of amides from carboxylic acids and amines. For example, the use of catalysts like 4,5,6,7-Tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol has been highlighted for its effectiveness in the dehydrative amide condensation, particularly with sterically demanding carboxylic acids (Maki, Ishihara, & Yamamoto, 2006). Such catalytic processes are essential for creating specific bonds and functional groups in the target molecule.

Molecular Structure Analysis

Analyzing the molecular structure involves determining the configuration and conformation of molecules. Techniques such as X-ray diffraction and NMR spectroscopy are pivotal in this regard. For instance, studies on similar complex molecules have revealed the importance of hydrogen bonds in crystal packing and the roles of co-crystallized water molecules in stabilizing molecular structures (Yeong et al., 2018).

Chemical Reactions and Properties

The chemical reactions involving complex molecules like the one can lead to the formation of various products, depending on the reactants and conditions employed. Research has shown that molecules with similar structures can undergo nucleophilic ring opening, leading to the formation of novel heterocyclic scaffolds (Amareshwar, Mishra, & Ila, 2011). Understanding these reactions is key to manipulating the molecule for specific applications.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical application of any chemical compound. Studies on compounds with similar structures have emphasized the role of molecular interactions, such as hydrogen bonding, in determining these properties (Kolev & Angelov, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are essential for understanding how a compound interacts in various environments. For example, research on boric acid ester intermediates with benzene rings has shed light on the synthesis, crystal structure, and DFT study of related compounds, revealing insights into their physicochemical properties and molecular electrostatic potential (Huang et al., 2021).

Scientific Research Applications

Synthesis and Biological Evaluation

  • Ghrelin Agonist Activity : A related compound, 2-(2-Amino-2-methyl-propionylamino)-5-phenyl-pentanoic acid, demonstrated properties as an orally active ghrelin agonist. It activates the growth hormone secretagogue receptor 1a (GHS-R1a) and influences feeding behavior and energy homeostasis in rat models (Lugar et al., 2004).

Photolysis Studies

  • Photolysis Pathways : Research on Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a structurally related compound, revealed insights into photolysis pathways under specific conditions (Ang & Prager, 1993).

Antimicrobial Applications

  • Antimicrobial Agents : Compounds with a similar structure, such as Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, have been studied for their potential as antimicrobial agents, showing efficacy against various bacterial and fungal strains (Desai et al., 2007).

Enzyme Inhibition Research

  • Steroid 5 Alpha-Reductase Inhibition : Similar compounds, such as (E)-4-(2-[[3-(indol-5-yl)-1-oxo-2-butenyl]amino]phenoxy)butyric acid derivatives, have been investigated for their potential as inhibitors of steroid 5 alpha-reductase in the rat prostate (Kumazawa et al., 1995).

Hsp90 Inhibition Studies

  • Hsp90 Inhibition : A compound with a similar structure, (Z)-4-[2-(1-chloro-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid, was used in the synthesis of a novel Hsp90 inhibitor, showing effectiveness against Hsp90α (Wang Xiao-long, 2011).

properties

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30FNO4/c1-22(2)31(36)30(29(24-13-7-4-8-14-24)32(37)25-17-19-26(34)20-18-25)33(38)35-27-15-9-10-16-28(27)39-21-23-11-5-3-6-12-23/h3-20,22,29-30H,21H2,1-2H3,(H,35,38)/i4D,7D,8D,13D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWVPWXNZXRMJI-KVKRPVSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(C(=O)C(C)C)C(=O)NC2=CC=CC=C2OCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442948
Record name N-[2-(Benzyloxy)phenyl]-2-[2-(4-fluorophenyl)-2-oxo-1-(~2~H_5_)phenylethyl]-4-methyl-3-oxopentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide

CAS RN

1020719-43-0
Record name N-[2-(Benzyloxy)phenyl]-2-[2-(4-fluorophenyl)-2-oxo-1-(~2~H_5_)phenylethyl]-4-methyl-3-oxopentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide
Reactant of Route 2
Reactant of Route 2
2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide
Reactant of Route 3
Reactant of Route 3
2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide
Reactant of Route 4
Reactant of Route 4
2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide
Reactant of Route 5
Reactant of Route 5
2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide
Reactant of Route 6
Reactant of Route 6
2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide

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